2-(Aminomethyl)-7-methylbenzo[d]oxazole
Description
Historical Context and Significance of Benzoxazole (B165842) Derivatives in Chemical Sciences
The journey of benzoxazole chemistry is intertwined with the broader history of heterocyclic chemistry, which began to flourish in the mid-19th century. researchgate.netglobalresearchonline.net The initial synthesis of the benzoxazole nucleus likely occurred in the early to mid-20th century, as chemists began to explore the fusion of benzene (B151609) and oxazole (B20620) rings. chemistryjournal.net Over the years, synthetic methodologies have been refined, allowing for the creation of a diverse library of benzoxazole derivatives. chemistryjournal.net These compounds have proven to be not only of academic interest but also of practical value, finding applications as optical brighteners in the textile industry and as fluorescent dyes in analytical chemistry. wikipedia.orgchemistryjournal.net The ability of the benzoxazole scaffold to serve as a structural isostere of naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) has also been a key driver of its investigation, suggesting a potential for interaction with biological macromolecules. jocpr.comjocpr.comnih.gov
Importance of the Benzoxazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to the development of numerous benzoxazole-containing compounds with a wide spectrum of pharmacological activities. wisdomlib.orgglobalresearchonline.netnih.gov The therapeutic potential of many synthesized drug molecules can be attributed to the presence of a heterocyclic core, and even slight modifications to the benzoxazole moiety can lead to significant changes in biological activity. researchgate.netglobalresearchonline.net As a result, benzoxazole derivatives are integral to the discovery of new therapeutic agents. nih.gov Marketed drugs containing the benzoxazole structure, such as flunoxaprofen (B1672895) and tafamidis, underscore the clinical relevance of this heterocyclic system. wikipedia.org
Overview of Structural Diversity and Biological Relevance within the Benzoxazole Family
The structural diversity of the benzoxazole family is vast, with substitutions possible at various positions on the bicyclic ring system. This has allowed for the synthesis of derivatives with a broad range of biological activities. jocpr.comwisdomlib.orgresearchgate.net Researchers have successfully synthesized and evaluated benzoxazoles with potent antimicrobial, antifungal, anti-inflammatory, analgesic, anticancer, and antiviral properties. jocpr.comwisdomlib.orgglobalresearchonline.netnih.govtandfonline.com The table below summarizes some of the key biological activities associated with the benzoxazole scaffold.
| Biological Activity | Description | Key Findings |
| Anticancer | Inhibition of cancer cell proliferation and tumor growth. | Benzoxazole derivatives have shown cytotoxic potential against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and lung (A549) cancer lines. researchgate.net |
| Anti-inflammatory | Reduction of inflammation. | Certain 2-oxo-3H-benzoxazole derivatives exhibit potent analgesic and anti-inflammatory activity, often by inhibiting prostaglandin (B15479496) synthesis. jocpr.com Some 2-(2-arylphenyl)benzoxazoles act as selective COX-2 inhibitors. nih.govacs.org |
| Antimicrobial | Inhibition of bacterial and fungal growth. | 2-substituted benzoxazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.govnih.gov |
| Neuroprotective | Protection of nerve cells from damage or degeneration. | Some benzoxazole-based derivatives have shown potential in protecting against β-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. nih.gov |
| Antiviral | Inhibition of viral replication. | The benzoxazole scaffold has been investigated for its potential against various viruses, including HIV and Hepatitis C. wisdomlib.orgnih.gov |
Rationale for Researching 2-(Aminomethyl)-7-methylbenzo[d]oxazole and Related Analogues
The exploration of specific benzoxazole analogues like this compound stems from the established and diverse biological profile of the parent scaffold. The introduction of an aminomethyl group at the 2-position and a methyl group at the 7-position can significantly influence the molecule's physicochemical properties, such as its basicity, lipophilicity, and steric profile. These modifications can, in turn, alter its interaction with biological targets, potentially leading to novel or enhanced therapeutic activities.
While extensive research on a wide array of benzoxazole derivatives has been published, specific data and detailed research findings for this compound are not widely available in the public domain. Its existence is noted in chemical databases, providing basic structural information. uni.lu The rationale for its synthesis and investigation would logically be to explore new chemical space within the pharmacologically rich benzoxazole family, with the aim of discovering new lead compounds for drug development. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this particular analogue.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-methyl-1,3-benzoxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3 |
InChI Key |
RGWMZOHIMDYNJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(O2)CN |
Origin of Product |
United States |
Investigations into Biological Activities and Research Applications Non Clinical Focus
Other Biological Activity Research Areas
Antihistaminic Properties (H1R and H3 Ligands)
Research into the antihistaminic properties of benzoxazole (B165842) derivatives has explored their potential as ligands for both histamine H1 (H1R) and H3 (H3R) receptors. While direct studies on 2-(Aminomethyl)-7-methylbenzo[d]oxazole are limited, the broader class of benzoxazole-containing compounds has shown promise in this area.
For instance, a series of novel benzothiazole-based derivatives, a class of compounds structurally related to benzoxazoles, were synthesized and evaluated as multitarget-directed ligands for Alzheimer's disease. Within this study, their affinity for the histamine H3 receptor was a key area of investigation. One of the most potent compounds identified, a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative, displayed a high affinity for the H3 receptor with a Ki value of 0.012 μM nih.gov. This highlights the potential of the fused heterocyclic ring system, common to both benzothiazoles and benzoxazoles, to interact with histamine receptors.
Further research into dual-acting H3R/H1R antagonists has been pursued for the treatment of allergic diseases mdpi.com. The rationale is that combining H1R and H3R blockade could offer a more comprehensive therapeutic effect. While specific benzoxazole derivatives were not the focus of all studies, the exploration of various chemical scaffolds for H3R antagonism underscores the ongoing interest in developing new antihistaminic agents. The general structure of many H3R ligands often includes a heterocyclic core, a flexible linker, and a basic amine group, a pattern that can be conceptually aligned with the structure of 2-(aminomethyl)benzo[d]oxazole derivatives.
Table 1: Antihistaminic Activity of a Related Benzothiazole Derivative
| Compound | Target Receptor | Affinity (Ki) |
| 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative | Histamine H3 Receptor | 0.012 μM nih.gov |
Amyloidogenesis Inhibition Studies
The inhibition of amyloid plaque formation is a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's. Benzoxazole derivatives have been investigated for their potential to interfere with the aggregation of amyloid-beta (Aβ) peptides.
A study focused on novel benzo[d]oxazole-based derivatives demonstrated their neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. Several of the synthesized compounds were effective in reducing the neurotoxicity caused by Aβ25-35 nih.gov. One notable compound from this series not only increased the viability of cells exposed to Aβ but also influenced key signaling pathways involved in the pathological process. Specifically, it was found to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) nih.gov. This suggests that the neuroprotective effects of these benzoxazole derivatives may be mediated through the modulation of pathways implicated in Aβ-induced apoptosis and inflammation.
Furthermore, the benzothiazole scaffold, which is structurally analogous to benzoxazole, has also been explored for its amyloid-inhibiting properties. In a study of new benzothiazole derivatives, several compounds that exhibited high inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) were also evaluated for their ability to inhibit Aβ42 aggregation. Two compounds, in particular, showed significant potential to prevent the formation of beta-amyloid plaques nih.gov.
Table 2: Amyloid Beta (Aβ) Aggregation Inhibitory Activity of Related Benzothiazole Derivatives
| Compound | Target | Inhibitory Concentration (IC50) |
| Benzothiazole Derivative 4f | Aβ42 Aggregation | 167.5 ± 8.0 nM nih.gov |
| Benzothiazole Derivative 4m | Aβ42 Aggregation | 198.8 ± 8.8 nM nih.gov |
Rho-Kinase Inhibition Studies
A study on a series of benzothiazole derivatives identified them as inhibitors of ROCK-II. These compounds demonstrated good biochemical and cellular potency, indicating that the benzothiazole scaffold can be a viable starting point for the development of ROCK inhibitors nih.gov. Similarly, research on aminofurazan-azabenzimidazole derivatives has also shown their potential as Rho-kinase inhibitors researchgate.net.
The general approach to developing ROCK inhibitors often involves designing molecules that can fit into the ATP-binding pocket of the kinase. A novel scaffold design based on molecular hybridization led to the synthesis of a series of 4-aryl-5-aminomethyl-thiazole-2-amines, which displayed ROCK II inhibitory activities. The most potent compound in this series had an IC50 value of 20 nM nih.gov. This demonstrates that aminomethyl-substituted heterocyclic compounds can be effective ROCK inhibitors.
Table 3: Rho-Kinase II (ROCK II) Inhibitory Activity of Related Thiazole Derivatives
| Compound | Target | Inhibitory Concentration (IC50) |
| 4-aryl-5-aminomethyl-thiazole-2-amine (compound 4v) | ROCK II | 20 nM nih.gov |
Photosynthesis-Inhibiting Evaluations in Plant Systems
The investigation of benzoxazole derivatives has extended into the agricultural sciences, with studies evaluating their potential as photosynthesis inhibitors. These compounds can interfere with the photosynthetic electron transport (PET) chain in plants, a mechanism of action for many commercial herbicides researchgate.net.
A study on a series of twelve 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles assessed their ability to inhibit PET in spinach chloroplasts. The inhibitory activity was found to be dependent on the substitution pattern of the ethenyl group. The most active compound in this series, 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole, exhibited an IC50 value of 76.3 μmol/L nih.govresearchgate.net. The research indicated that the site of action for these compounds is on the donor side of photosystem II nih.govresearchgate.net. This specific targeting within the photosynthetic apparatus is a key characteristic of many photosynthesis-inhibiting herbicides umn.edu.
While this study did not include this compound, it provides valuable structure-activity relationship data for the benzoxazole scaffold in the context of photosynthesis inhibition. The findings suggest that modifications at the 2-position of the benzoxazole ring significantly influence the inhibitory potency.
Table 4: Photosynthetic Electron Transport (PET) Inhibitory Activity of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles
| Compound | Substitution on Ethenyl Group | PET Inhibition (IC50) |
| 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole | 2-methoxyphenyl | 76.3 μmol/L nih.govresearchgate.net |
Antidiabetic Activity Research
The therapeutic potential of benzoxazole and related heterocyclic compounds has been explored in the context of diabetes. While specific studies on this compound are scarce, research on analogous structures provides insights into their possible antidiabetic mechanisms.
A study on a series of newly synthesized benzoxazole derivatives investigated their in-vitro antioxidant and anti-diabetic properties. The anti-diabetic activity was assessed through alpha-amylase and alpha-glucosidase assays. Several compounds in the series demonstrated potent antioxidant and anti-diabetic activity when compared to the standard drug acarbose. These findings suggest that the benzoxazole scaffold can be a basis for the development of new antidiabetic agents.
Furthermore, research on the structurally similar 2-aminobenzothiazole derivatives has shown their potential as antidiabetic agents. In one study, these compounds were evaluated in silico and in vivo for the treatment of type 2 diabetes. The results indicated that certain derivatives could reduce blood glucose levels and improve the lipid profile in a diabetic rat model nih.gov. The proposed mechanism for some benzothiazole derivatives is through their agonist effect on the peroxisome proliferator-activated receptor (PPAR) researchgate.net.
Table 5: Antidiabetic Activity of a Related Benzothiazole Derivative
| Compound | Model | Effect |
| 2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) | T2D rat model | Reduced blood glucose levels (<200 mg/dL) and improved lipid profile nih.gov |
Anticonvulsant Activity Research
The benzoxazole nucleus is a structural component of interest in the search for new anticonvulsant agents. While direct testing of this compound is not extensively reported, studies on related benzoxazole and benzothiazole derivatives have shown promising anticonvulsant activity.
In one study, a series of 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles was synthesized and evaluated for anticonvulsant effects in mouse models. The compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Several of the synthesized compounds exhibited anticonvulsant activity in these models nih.gov.
Another study focused on benzo[d]thiazol-2(3H)-one derivatives and their anticonvulsant effects. In the maximal electroshock seizure test, two compounds from this series showed a significant anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg/kg, respectively mdpi.com. These findings suggest that the fused heterocyclic ring system is a viable scaffold for the development of new anticonvulsant drugs. The mechanism of action for some of these compounds is thought to be mediated through benzodiazepine receptors jchemlett.com.
Table 6: Anticonvulsant Activity of Related Benzo[d]thiazol-2(3H)-one Derivatives in the MES Test
| Compound | ED50 (mg/kg) | Protective Index (PI) |
| Compound 3n | 46.1 mdpi.com | 6.34 mdpi.com |
| Compound 3q | 64.3 mdpi.com | 4.11 mdpi.com |
Herbicidal Applications
The benzoxazole scaffold has been identified as a promising structure for the development of new herbicidal agents. Research in this area aims to find compounds with novel modes of action to combat the growing issue of weed resistance to existing herbicides.
While specific data on this compound is not available, a study on the herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)isoindoline-1,3-diones, which contains a related benzoxazine ring, has shown significant findings. The mode of action for these compounds was identified as the inhibition of protoporphyrinogen oxidase (protox). One of the most effective compounds in this series demonstrated IC50 values for velvetleaf and crabgrass that were comparable to a commercial herbicide nih.gov.
This indicates that the broader class of benz-fused heterocyclic compounds has the potential for herbicidal applications. The structural features of these molecules are key to their biological activity, and further investigation into derivatives of 2-(aminomethyl)benzo[d]oxazole could yield new herbicidal candidates.
Table 7: Herbicidal Activity of a Related Benzoxazine Derivative
| Compound | Target Weed | Activity (IC50) |
| 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)isoindoline-1,3-dione (8e) | Velvetleaf (Abutilon theophrasti Medic) | Comparable to commercial herbicide nih.gov |
| 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl)isoindoline-1,3-dione (8e) | Crabgrass (Digitaria sanguinalis) | Comparable to commercial herbicide nih.gov |
No Publicly Available Computational Research Found for this compound
Following a comprehensive search of scientific literature and databases, no specific computational chemistry or cheminformatics studies corresponding to the compound This compound were identified. The requested analysis, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations, appears to be absent from publicly accessible research for this particular molecule.
While computational studies are prevalent for the broader class of benzoxazole derivatives, the specific data required to construct an article based on the provided outline for this compound is not available. Research in this domain often focuses on analogs or derivatives with specific substitutions that have shown significant biological activity, and it appears this particular compound has not been the subject of such published computational analyses.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings strictly pertaining to this compound as per the specified outline. Information on related benzoxazole compounds cannot be substituted, as per the user's strict instructions to focus solely on the requested molecule.
Computational Chemistry and Cheminformatics Studies in Benzoxazole Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
HOMO-LUMO Energy Gap Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in understanding the chemical reactivity and kinetic stability of molecules. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule is more likely to engage in chemical reactions. Conversely, a larger energy gap implies higher stability and lower reactivity. irjweb.comnih.gov
In the context of benzoxazole (B165842) research, Density Functional Theory (DFT) is a commonly employed method to calculate the HOMO-LUMO energies and the resulting energy gap. For instance, studies on various benzoxazole and benzothiazole derivatives have utilized DFT to predict their reactivity. hep.com.cnresearchgate.net The HOMO-LUMO gap is instrumental in explaining the charge transfer interactions that can occur within a molecule, which is a key factor in its bioactivity. nih.govscirp.org A lower HOMO-LUMO gap often correlates with enhanced biological activity due to the increased ease of electron transfer. nih.gov
For a series of studied benzothiazole derivatives, it was observed that substituents on the ring significantly influenced the HOMO-LUMO energy gap. For example, a derivative with a strongly electron-withdrawing CF3 group exhibited the lowest energy gap, suggesting it to be the most reactive in that series. researchgate.netmdpi.com In contrast, a derivative with no substituent showed the highest energy gap. researchgate.net This highlights the tunability of the electronic properties of the benzoxazole scaffold through chemical modification.
Table 1: Representative HOMO-LUMO Energy Gaps of Benzoxazole and Related Heterocyclic Derivatives
| Compound Class | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzothiazole Derivative | -Cl | - | - | 4.62 | mdpi.com |
| Benzothiazole Derivative | -OCH3 | - | - | 4.64 | mdpi.com |
| Benzothiazole Derivative | -CF3 | - | - | - | researchgate.netmdpi.com |
| Quinoline | - | -6.646 | -1.816 | 4.83 | scirp.org |
| Imidazole Derivative | - | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded to indicate positive, negative, and neutral areas. nih.gov
The red-colored regions on an MEP map signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate electron-deficient areas with positive electrostatic potential, which are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding. researchgate.net
For benzoxazole and related heterocyclic structures, MEP analysis helps in identifying the reactive sites of the molecule. nih.govresearchgate.net For instance, in a study of a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP map revealed that the negative potential was concentrated around the electronegative atoms, while the positive potential was located around the hydrogen atoms. nih.gov This type of analysis provides crucial insights into the intermolecular interactions that govern the biological activity of these compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of benzoxazole research, MD simulations provide valuable insights into the conformational flexibility of these molecules and their dynamic interactions with biological targets, such as proteins and enzymes. nih.govnih.gov
By simulating the behavior of a benzoxazole derivative within a biological system, researchers can observe how the ligand binds to its receptor and the stability of the resulting complex. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD), which indicates the stability of the protein-ligand complex, with lower values suggesting greater stability. nih.gov Other metrics such as the root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent accessible surface area (SASA) provide further details on the conformational changes and interactions. nih.gov
For example, MD simulations have been employed to study the stability of benzoxazole and benzothiazole derivatives as potential inhibitors of various enzymes. hep.com.cnnih.gov In one study, a 100-nanosecond dynamic simulation of a promising benzoxazole derivative complexed with its target protein demonstrated the stability of the interaction. hep.com.cn Such simulations are crucial for validating docking results and for understanding the intricate details of ligand-protein recognition, which can guide the design of more potent and selective inhibitors.
Virtual Screening and De Novo Design for Lead Identification and Optimization
Virtual screening and de novo design are two key computational strategies employed in the early stages of drug discovery to identify and optimize lead compounds. These approaches are particularly valuable in the exploration of the chemical space of benzoxazole derivatives.
Virtual Screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. hep.com.cn This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the properties of known active compounds. Molecular docking is a common technique used in structure-based virtual screening, where compounds are computationally docked into the active site of a target to predict their binding affinity and orientation. hep.com.cnnih.gov For instance, a virtual screening study of 45 benzoxazole/thiazole derivatives led to the identification of seven compounds with superior binding affinities to the vascular endothelial growth factor receptor-2 (VEGFR-2) compared to a known inhibitor. hep.com.cn
De Novo Design , on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a target. This approach can be used to generate entirely new chemical entities or to optimize existing lead compounds. In the context of benzoxazole research, de novo design could be used to design novel inhibitors based on a known active template. For example, after identifying a potential hit from a virtual screen, this compound can be used as a starting point to design new molecules with improved binding affinities and pharmacological properties. hep.com.cn One study successfully used a potential hit benzoxazole derivative as a template to design five new compounds with enhanced binding affinities. hep.com.cn
These computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, thereby saving time and resources. nih.govmdpi.combiotech-asia.org
Structure Activity Relationship Sar Investigations of 2 Aminomethyl 7 Methylbenzo D Oxazole Analogues
Influence of Substituents on the Benzene (B151609) Ring on Biological Activity
The electronic environment and physical properties of the benzo[d]oxazole core can be modulated by introducing substituents onto the benzene ring. These modifications can significantly alter the compound's interaction with biological targets, its membrane permeability, and its metabolic stability.
The position and electronic characteristics of substituents on the benzene portion of the benzoxazole (B165842) ring are critical determinants of biological activity. Both electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) and electron-withdrawing groups (EWGs) such as halogens (-F, -Cl, -Br) or nitro (-NO₂) can profoundly impact the molecule's potency and selectivity.
Research on related benzoxazole and benzisoxazole derivatives has shown that the introduction of halogens can enhance biological activity. For instance, in a series of 2,1-benzisoxazole derivatives studied as monoamine oxidase (MAO) inhibitors, chloro substitution on the fused phenyl ring was found to be favorable for potent MAO-B inhibition nih.gov. Specifically, the presence of a chlorine atom can alter the electron distribution of the aromatic system and participate in halogen bonding with the target enzyme. In studies of other benzoxazole derivatives, compounds bearing halogen substituents such as chlorine or bromine on the aminophenol precursor were synthesized with excellent yields, indicating their compatibility with the core structure nih.gov.
Table 1: Effect of Benzene Ring Substituents on Biological Activity
| Compound Series | Substituent | Position | Electronic Nature | Observed Effect on Activity |
|---|---|---|---|---|
| 2,1-Benzisoxazoles | Chloro | 5 and/or 7 | Electron-withdrawing | Potent and specific MAO-B inhibition nih.gov |
| 3-(2-Benzoxazol-5-yl)alanines | Bromo | 7 | Electron-withdrawing | Increased antifungal activity nih.gov |
| 1,3,5-Triphenylbenzenes | Methoxy | - | Electron-donating | Lowered inhibitory potential on fibril formation researchgate.net |
| 1-Methyl-3-phenylpyrroles | Trifluoromethyl | 4 (of phenyl) | Electron-withdrawing | Enhanced MAO-B inhibition potency smu.ac.za |
The size (steric bulk) and lipophilicity (fat-solubility) of substituents on the benzene ring are critical physical properties that influence a compound's pharmacokinetic and pharmacodynamic profile. Lipophilicity affects the ability of a molecule to cross biological membranes, such as the blood-brain barrier, while the size of a substituent can dictate how well the molecule fits into the binding site of a target protein.
An analysis of substituted benzamides, a structurally related class of compounds, demonstrated how different substituents on the aromatic ring systematically alter the molecule's apparent lipophilicity (log kw) nih.gov. Larger, non-polar alkyl groups or halogens generally increase lipophilicity, which can enhance membrane transport and access to hydrophobic binding pockets. However, excessively large substituents may introduce negative steric hindrance, preventing optimal binding to the target.
Contribution of the Aminomethyl Side Chain to Activity and Selectivity
The 2-(aminomethyl) side chain is a fundamental component of the pharmacophore, representing a key interaction point with many biological targets. Its chemical properties, including basicity, length, and substitution, are pivotal for determining the compound's activity and selectivity.
The primary amine (-NH₂) in the aminomethyl group is a critical feature. At physiological pH, this group is protonated (-NH₃⁺), allowing it to form strong ionic bonds (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the active site of a target enzyme or receptor. This electrostatic interaction can serve as a primary anchoring point, significantly contributing to the binding affinity.
Furthermore, the protonated amine can act as a hydrogen bond donor, forming multiple hydrogen bonds with nearby acceptor atoms (like oxygen or nitrogen) on the protein. These directional interactions are crucial for orienting the molecule correctly within the binding pocket and ensuring high-affinity binding. The importance of an amino group is highlighted in related structures, such as 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, which have been described as effective MAO inhibitors nih.gov. The presence of this basic nitrogen is often essential for the primary interaction with the target that initiates the biological response.
Modifications to the aminomethyl side chain, such as N-alkylation or N-acylation, provide a powerful means to explore the chemical space around the primary amine and optimize activity. These changes can alter the chain's length, steric bulk, and hydrogen-bonding capacity.
Studies on the closely related 2-aminobenzothiazole scaffold have demonstrated that N-alkylation can lead to potent inhibitors of prostaglandin (B15479496) E2 generation nih.gov. Specifically, attaching an alkyl chain that positions a terminal phenyl or naphthalene group at a distance of three carbon atoms from the nitrogen resulted in compounds with nanomolar potency nih.gov. This indicates that extending the chain to allow an accessory aromatic group to reach and occupy a secondary hydrophobic pocket can dramatically enhance activity.
Table 2: Effect of Aminomethyl Side Chain Modification on Biological Activity
| Scaffold | Modification Type | Substituent Group | Resulting Activity |
|---|---|---|---|
| 2-Aminobenzothiazole | N-Alkylation | 3-Phenylpropyl | Potent PGE₂ inhibition (EC₅₀ = 177 nM) nih.gov |
| 2-Aminobenzothiazole | N-Alkylation | 3-(Naphthalen-2-yl)propyl | Potent PGE₂ inhibition (EC₅₀ = 118 nM) nih.gov |
| 2-Aminobenzothiazole | N-Acylation | 3-(Naphthalen-2-yl)propanoyl | Potent PGE₂ inhibition (EC₅₀ = 131 nM) nih.gov |
Role of the 7-Methyl Group in Modulating Biological Response
The methyl group at the 7-position of the benzo[d]oxazole ring, while seemingly a minor structural feature, can play a significant role in modulating the biological response of the molecule. Its influence can be attributed to several factors, including steric effects, electronic modulation, and increased lipophilicity.
The presence of the 7-methyl group introduces steric bulk adjacent to the oxazole (B20620) nitrogen and the fused benzene ring. This can serve to orient the molecule favorably within a binding site by preventing non-productive binding modes or by creating beneficial van der Waals interactions with a hydrophobic pocket on the target protein. Furthermore, the methyl group can act as a "conformational lock," restricting the rotation of adjacent substituents and favoring a bioactive conformation.
Stereochemical Considerations and Enantioselectivity in Biological Interactions
The introduction of a chiral center in drug candidates can lead to stereoisomers (enantiomers), which, despite having identical chemical formulas and connectivity, possess distinct three-dimensional arrangements. These spatial differences can result in significant variations in their interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, enantiomers of a chiral drug can exhibit different pharmacological, and toxicological profiles. In the context of 2-(aminomethyl)-7-methylbenzo[d]oxazole analogues, the carbon atom to which the aminomethyl group is attached is a potential stereocenter, leading to the existence of (R)- and (S)-enantiomers. The biological activities of these enantiomers are therefore expected to differ.
While specific research on the enantioselectivity of this compound analogues is not extensively documented in publicly available literature, the principles of stereochemistry in drug action provide a framework for understanding its potential importance. For a molecule to elicit a biological response, it must bind to a specific biological target. Since these targets are chiral, they can preferentially interact with one enantiomer over the other. This selective binding is often described by the "three-point attachment model," where one enantiomer can establish multiple, precise interactions with the target, while the other cannot achieve the same optimal fit.
The differential activity of enantiomers has been well-established for a wide range of therapeutic agents. For instance, in a study on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, the stereochemistry at the propanoic acid side chain was found to be a critical determinant of their biological activity. Although not a direct analogue of this compound, this highlights the importance of stereochemistry within the broader class of benzoxazole derivatives.
Should research on the specific enantiomers of this compound analogues become available, it would be crucial to investigate several aspects:
Enantioselective Synthesis or Separation: The development of methods to either synthesize the individual (R)- and (S)-enantiomers in high purity or to separate them from a racemic mixture.
Determination of Absolute Configuration: The use of techniques such as X-ray crystallography to unequivocally determine the three-dimensional structure of each enantiomer.
Comparative Biological Evaluation: The systematic testing of the individual enantiomers in relevant biological assays to quantify their potency, efficacy, and selectivity.
Such studies would likely reveal that one enantiomer is significantly more active (the eutomer) than the other (the distomer). The less active enantiomer might be inactive, possess a different biological activity, or even contribute to undesirable side effects. A comprehensive understanding of these stereochemical considerations is therefore essential for the development of safer and more effective therapeutic agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
